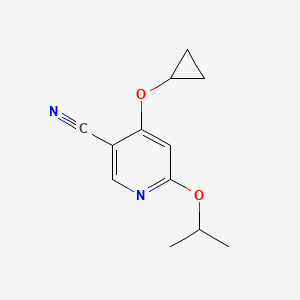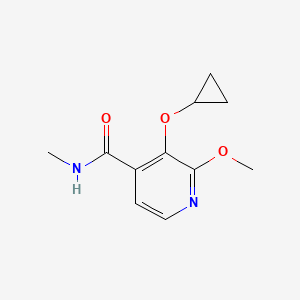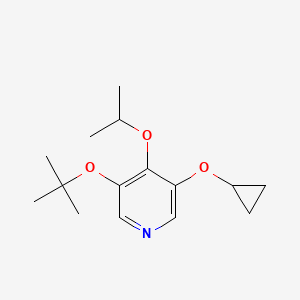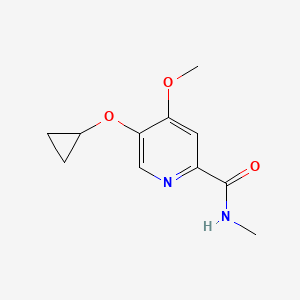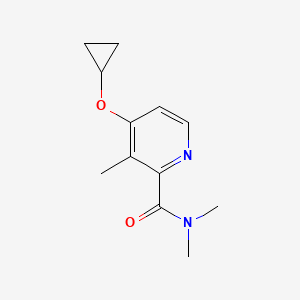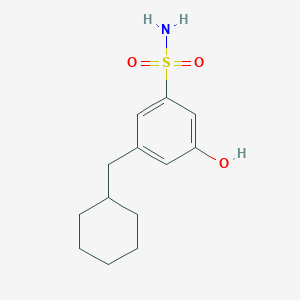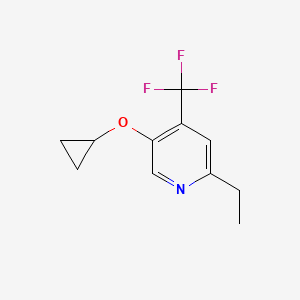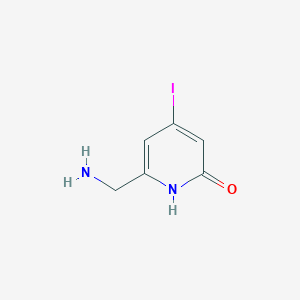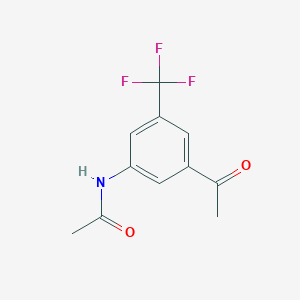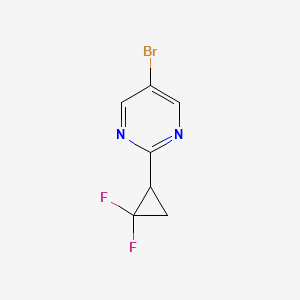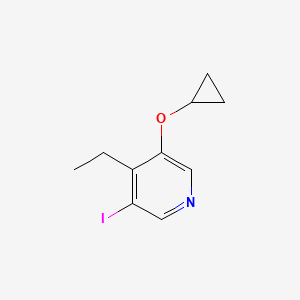
3-Cyclopropoxy-4-ethyl-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-ethyl-5-iodopyridine is a heterocyclic organic compound with the molecular formula C10H12INO and a molecular weight of 289.11 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and an iodine atom attached to a pyridine ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 3-Cyclopropoxy-4-ethyl-5-iodopyridine typically involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy and ethyl groups. One common method involves the halogenation of pyridine at the desired position using iodine and a suitable catalyst. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through an alkylation reaction .
Análisis De Reacciones Químicas
3-Cyclopropoxy-4-ethyl-5-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-ethyl-5-iodopyridine is used extensively in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various biologically active molecules and pharmaceuticals. In medicinal chemistry, it is used to develop new drugs with potential therapeutic applications. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Mecanismo De Acción
The specific mechanism of action of 3-Cyclopropoxy-4-ethyl-5-iodopyridine depends on its application. In general, the compound interacts with molecular targets through its functional groups, which can form covalent or non-covalent bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
3-Cyclopropoxy-4-ethyl-5-iodopyridine can be compared to other iodopyridine derivatives, such as:
2-Iodopyridine: Similar in structure but with the iodine atom at the second position.
3-Iodopyridine: The iodine atom is at the third position, and it is used in the synthesis of pyridine alkaloids and other biologically active compounds.
4-Cyclopropoxy-3-ethyl-5-iodopyridine: Similar to this compound but with different substitution patterns.
These comparisons highlight the unique substitution pattern of this compound, which can influence its reactivity and applications in research and development.
Propiedades
Fórmula molecular |
C10H12INO |
|---|---|
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-ethyl-5-iodopyridine |
InChI |
InChI=1S/C10H12INO/c1-2-8-9(11)5-12-6-10(8)13-7-3-4-7/h5-7H,2-4H2,1H3 |
Clave InChI |
CQZYUBAQXFEOJL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=NC=C1OC2CC2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


